

Spectroscopic Characterization of (R)-cyclohexylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-2-amino-3-cyclohexylpropanoic acid
Cat. No.:	B556057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-cyclohexylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, verified spectra for the (R)-enantiomer, this document presents predicted data based on the known spectra of the corresponding L-enantiomer and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Introduction

(R)-cyclohexylalanine is a chiral amino acid analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This modification imparts unique conformational properties and increased lipophilicity, making it a valuable building block in the design of peptides and peptidomimetics with enhanced metabolic stability and biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-cyclohexylalanine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-cyclohexylalanine. These values are estimated based on data for L-cyclohexylalanine and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~3.3	t	1H	α -H
~1.63-1.75	m	13H	cyclohexyl-H and cyclohexyl- CH_2
~0.85-1.52	m		

Note: Spectra are typically recorded in $\text{D}_2\text{O}/\text{NaOD}$. Chemical shifts are referenced to a suitable internal standard.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (δ , ppm)	Assignment
~175-180	C=O (Carboxylic acid)
~55-60	α -C
~40-45	β -C
~32-35	Cyclohexyl C1/C4
~26-28	Cyclohexyl C2/C6
~25-27	Cyclohexyl C3/C5

Note: Chemical shifts are influenced by solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for (R)-cyclohexylalanine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Medium	O-H stretch (Carboxylic acid)
3400-3250	Medium	N-H stretch (Amine)
3000-2850	Medium	C-H stretch (Alkanes)
1760-1690	Strong	C=O stretch (Carboxylic acid)
1650-1580	Medium	N-H bend (Primary amine)
1470-1450	Medium	C-H bend (Alkanes)
1320-1000	Strong	C-O stretch (Carboxylic acid)

Note: Spectra of solid samples are often obtained using ATR or as KBr pellets.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (R)-cyclohexylalanine

Parameter	Value
Molecular Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol
[M+H] ⁺ (m/z)	172.13
[M-H] ⁻ (m/z)	170.11
Key Fragment Ion (m/z)	126 ([M-COOH] ⁺)

Note: Ionization technique (e.g., ESI, CI) will influence the observed ions and fragmentation pattern.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of (R)-cyclohexylalanine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O with a small amount of NaOD can be used to ensure solubility and sharpen exchangeable proton signals. Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing.
- ¹H NMR Acquisition:
 - Tune and shim the NMR spectrometer.
 - Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a 1D proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

FT-IR Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid (R)-cyclohexylalanine sample directly onto the crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]
- Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of (R)-cyclohexylalanine (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
- Data Acquisition (LC-MS):
 - Introduce the sample into the mass spectrometer, often via a liquid chromatography (LC) system for separation from any impurities.
 - Acquire mass spectra in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ions to induce fragmentation and aid in structural confirmation. The mass spectrometer analyzes the mass-to-charge ratio of the resulting fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as (R)-cyclohexylalanine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (R)-cyclohexylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556057#spectroscopic-data-nmr-ir-mass-spec-for-r-cyclohexylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com